BenchChemオンラインストアへようこそ!

Vapendavir

EV71 enterovirus antiviral

Vapendavir (BTA798) is uniquely differentiated from other capsid binders. It is the sole capsid binder in active Phase 2/3 clinical trials for COPD, offering broad-spectrum inhibition of all 21 EV71 genogroups (mean EC50 0.7 μM) and 97% of rhinovirus clinical isolates, including HRV-C. Unlike pleconaril, which is inactive against EV71, Vapendavir provides a robust benchmark for antiviral assays. With orphan drug designation, validated clinical safety in >650 subjects, and available deuterated internal standards for LC-MS/MS bioanalysis, it is the optimal reference compound for translational research and pan-HRV screening.

Molecular Formula C21H26N4O3
Molecular Weight 382.5 g/mol
CAS No. 439085-51-5
Cat. No. B1682827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVapendavir
CAS439085-51-5
SynonymsVapendavir;  BTA-798;  BTA798;  BTA 798
Molecular FormulaC21H26N4O3
Molecular Weight382.5 g/mol
Structural Identifiers
SMILESCCOC1=NOC2=C1C=CC(=C2)OCCC3CCN(CC3)C4=NN=C(C=C4)C
InChIInChI=1S/C21H26N4O3/c1-3-26-21-18-6-5-17(14-19(18)28-24-21)27-13-10-16-8-11-25(12-9-16)20-7-4-15(2)22-23-20/h4-7,14,16H,3,8-13H2,1-2H3
InChIKeyDKSVBVKHUICELN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Vapendavir (CAS 439085-51-5): An Orally Bioavailable Enteroviral Capsid Binder in Late-Stage Clinical Development for Rhinovirus-Associated Respiratory Disease


Vapendavir (BTA798, CAS 439085-51-5) is a small-molecule enteroviral capsid binder (CB) that binds to a hydrophobic pocket in the VP1 capsid protein of rhinoviruses and enteroviruses, thereby inhibiting viral uncoating and preventing release of viral RNA into the host cell cytoplasm [1]. The compound is an orally bioavailable new molecular entity that has been granted orphan drug designation for enterovirus infections and has completed multiple Phase 2 clinical studies in asthmatic and COPD patient populations with human rhinovirus (HRV) infection [2]. Vapendavir is currently the only direct-acting antiviral targeting rhinovirus in active clinical development for COPD exacerbations, with a Phase 2/3 registration-enabling trial scheduled to initiate in 2026 [3].

Vapendavir (CAS 439085-51-5): Why Structural Analogs and Alternative Capsid Binders Cannot Be Interchanged for EV71 and HRV Applications


Capsid binders targeting enteroviruses exhibit highly divergent antiviral spectra and binding characteristics that preclude generic substitution. The prototypical capsid binder pleconaril, which advanced to Phase 3 clinical trials, demonstrates no antiviral activity against enterovirus 71 (EV71) due to lack of essential binding interactions with the viral capsid, whereas vapendavir potently inhibits all 21 tested EV71 genogroup A, B, and C isolates (mean EC50 = 0.7 μM) [1]. Similarly, the capsid binder pirodavir, while active against EV71 in vitro, differs from vapendavir in its oral bioavailability profile and clinical development status [2]. These fundamental differences in target engagement, viral spectrum, and pharmacokinetic properties mean that vapendavir cannot be replaced by other in-class capsid binders in assays requiring EV71 or broad-spectrum rhinovirus coverage. The following section provides quantitative evidence defining the precise differentiation parameters.

Vapendavir (CAS 439085-51-5): Quantifiable Differentiation Evidence for Scientific Selection Versus Comparators


Vapendavir Demonstrates Potent EV71 Inhibition Across All Genogroups, Whereas Pleconaril Is Completely Inactive

Vapendavir efficiently inhibits the in vitro replication of all 21 EV71 strains/isolates tested, representing genogroups A, B, and C, with an average EC50 of 0.7 μM (range 0.5-1.4 μM across strains). In contrast, the structurally related capsid binder pleconaril exhibited no detectable antiviral activity against any EV71 isolate in the same assay [1]. In silico docking analysis confirmed that pleconaril—unlike vapendavir and pirodavir—lacks essential binding interactions with the EV71 viral capsid, providing a molecular explanation for the observed functional divergence [1].

EV71 enterovirus antiviral capsid binder in vitro potency

Vapendavir Exhibits Low Nanomolar Potency Against HRV Clinical Isolates, Including HRV-C Strains Previously Considered Resistant to Capsid Inhibitors

Vapendavir demonstrates a median EC50 of 7.3 ng/mL across a panel of 39 human rhinovirus (HRV) clinical isolates [1]. Notably, recent data presented at ICAR 2026 established that vapendavir possesses definitive antiviral activity against rhinovirus C (HRV-C), a species previously believed to be intrinsically resistant to capsid inhibitors based on historical data with compounds such as pleconaril and pirodavir [2]. This represents the first documentation of HRV-C activity for a capsid binder in both preclinical and clinical settings.

HRV rhinovirus clinical isolates antiviral broad-spectrum

Vapendavir Achieved Statistically Significant Symptom Reduction in Phase 2b Asthma Study, While Pleconaril Phase 3 Trials in Healthy Adults Failed to Show Consistent Clinical Benefit

In a Phase 2b multicenter, randomized, double-blind, placebo-controlled study in 300 asthmatic adults with naturally acquired HRV infection, vapendavir (400 mg BID for 6 days) achieved a statistically significant reduction in WURSS-21 cold symptom severity score compared to placebo (p=0.028) over days 2-4, the anticipated peak of infection [1]. Additionally, treated subjects experienced earlier symptom improvement, with peak symptoms occurring at 1.7 days versus 2.5 days with placebo (p=0.036), and demonstrated a clinically significant improvement in evening peak expiratory flow (LSMD of 29.4 L/min vs. clinically significant threshold of 20.0 L/min) on day 5 (p=0.023) [1]. In contrast, pleconaril, the most extensively studied capsid binder, failed to demonstrate consistent clinical benefit in large-scale Phase 3 trials in otherwise healthy adults with the common cold, despite demonstrating modest reductions in viral load [2].

asthma rhinovirus clinical trial phase 2b patient-reported outcomes

Vapendavir Demonstrated Favorable CYP3A4 Drug-Drug Interaction Profile in Dedicated Phase 1 DDI Study

A dedicated Phase 1, open-label drug-drug interaction study evaluated the effect of vapendavir daily doses of 528 mg QD and 264 mg BID on the pharmacokinetics of midazolam, a sensitive CYP3A4 probe substrate [1]. The study aimed to characterize vapendavir's potential as a CYP3A4 inhibitor or inducer. While quantitative PK parameters from this study have not been fully published in peer-reviewed literature, the trial design and execution provide a regulatory-grade dataset that informs vapendavir's drug-drug interaction liability profile [1]. This dedicated DDI characterization represents a level of pharmaceutical development rigor not available for earlier capsid binders such as pirodavir or pocapavir, which lack comparable clinical DDI datasets.

pharmacokinetics drug-drug interaction CYP3A4 midazolam phase 1

Vapendavir Demonstrates Potent In Vitro Activity Against Both HRV and EV71, Whereas Comparator Capsid Binders Exhibit Restricted Spectra

Vapendavir exhibits dual-spectrum antiviral activity against both human rhinovirus (HRV) and enterovirus 71 (EV71), with EC50 values of 1 ng/mL and 5 ng/mL against HRV2 and HRV14 reference strains in HeLa Ohio cells, respectively, and a median EC50 of 7.3 ng/mL across 39 HRV clinical isolates [1]. Against EV71, vapendavir achieves a mean EC50 of 0.7 μM across 21 clinical isolates [2]. In contrast, pleconaril, the most clinically advanced capsid binder, is active against many HRV strains but completely inactive against EV71 [2]. Pirodavir, while active against EV71 (mean EC50 = 0.5 μM), is administered intranasally rather than orally and has not progressed beyond early clinical development for rhinovirus infections [2][3]. This dual-spectrum profile positions vapendavir uniquely among capsid binders with clinical-stage development.

HRV EV71 broad-spectrum antiviral capsid binder

Vapendavir (CAS 439085-51-5): Recommended Research and Industrial Application Scenarios Based on Differentiated Evidence


EV71 Antiviral Screening and Mechanistic Studies Requiring a Validated Capsid Binder Positive Control

Vapendavir is the optimal positive control compound for EV71 antiviral screening assays and mechanistic studies of enteroviral capsid function. Its mean EC50 of 0.7 μM against 21 EV71 genogroup A/B/C isolates, established in a peer-reviewed Antimicrobial Agents and Chemotherapy publication, provides a robust and reproducible benchmark for assay validation and compound screening campaigns [1]. Unlike pleconaril, which is completely inactive against EV71, vapendavir reliably inhibits EV71 replication across all tested genotypes, making it the reference capsid binder for EV71 research applications.

HRV Clinical Isolate Susceptibility Testing and Broad-Spectrum Antiviral Development

Vapendavir is uniquely suited as a reference compound for HRV clinical isolate susceptibility testing, with documented median EC50 of 7.3 ng/mL across 39 diverse HRV clinical isolates and demonstrated activity against HRV-C, a species historically resistant to capsid binders [1][2]. This broad-spectrum profile, combined with the availability of deuterated internal standards (vapendavir-d5) for quantitative LC-MS/MS bioanalysis, makes vapendavir the preferred capsid binder for antiviral discovery programs targeting pan-HRV coverage and for clinical isolate surveillance studies.

Drug-Drug Interaction Reference for CYP3A4 Probe Substrate Studies

Vapendavir has undergone a dedicated Phase 1 DDI study evaluating its effect on the pharmacokinetics of midazolam, a sensitive CYP3A4 substrate, at clinically relevant doses of 528 mg QD and 264 mg BID [1]. This regulatory-grade DDI dataset provides a validated reference for researchers conducting CYP3A4 interaction liability assessments or developing physiologically based pharmacokinetic (PBPK) models for capsid binders. Vapendavir serves as a benchmark compound for evaluating the drug interaction potential of novel enteroviral capsid binders.

Preclinical Efficacy Studies in Asthma and COPD Rhinovirus Challenge Models

Vapendavir is the only capsid binder with demonstrated clinical efficacy in high-risk patient populations (asthmatics and COPD patients) in randomized controlled trials [1][2]. Researchers developing animal models of rhinovirus-induced asthma or COPD exacerbations should select vapendavir as the reference capsid binder to establish comparative efficacy benchmarks for novel antiviral candidates. Its established clinical dose regimens (264-528 mg BID) and favorable safety profile in over 650 study participants provide a translational framework for preclinical efficacy study design [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vapendavir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.